3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide
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Overview
Description
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an azetidinone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Azetidinone Moiety: The azetidinone ring is introduced via a cyclization reaction involving a β-lactam precursor.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction, where a phenyl halide reacts with a nucleophilic site on the intermediate compound.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide: shares structural similarities with other piperidine and azetidinone derivatives.
Piperidine Derivatives: Compounds such as piperidine-3-carboxamide and piperidine-4-carboxamide have similar core structures but differ in their substituents.
Azetidinone Derivatives: Compounds like 2-oxo-1-phenylazetidine and 3-phenyl-2-azetidinone share the azetidinone moiety but differ in their overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine ring, azetidinone moiety, and phenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(8-7-13(20)17-10-16)15(22)18-12-9-19(14(12)21)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHILBCANWRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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